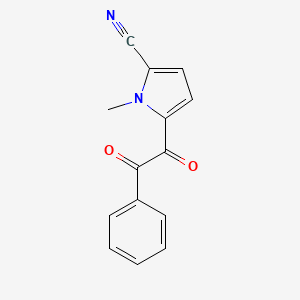
1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a nitrile group and an oxophenylacetyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- typically involves several steps. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole, 2-methyl-: This compound has a simpler structure and different reactivity.
1-Methyl-1H-pyrrole-2-carbonitrile: Similar in structure but lacks the oxophenylacetyl group, leading to different chemical properties and applications
Properties
CAS No. |
828923-06-4 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-methyl-5-(2-oxo-2-phenylacetyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C14H10N2O2/c1-16-11(9-15)7-8-12(16)14(18)13(17)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YFOZYQCBESRZEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)C(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


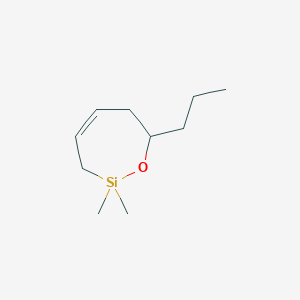
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
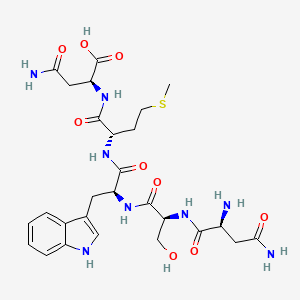
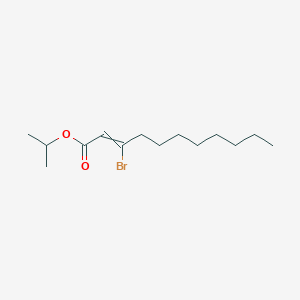

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

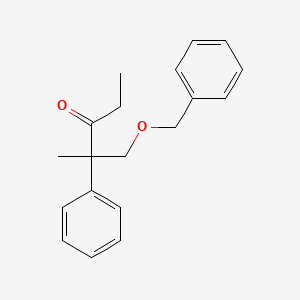

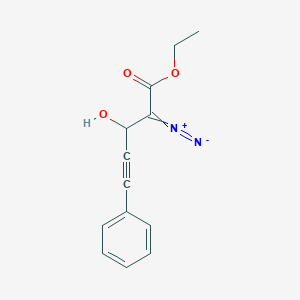
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)

![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
